3-(Dimethoxymethylsilyl)propylamine
Overview
Description
3-(Dimethoxymethylsilyl)propylamine is an organosilicon compound with the molecular formula C6H17NO2Si and a molecular weight of 163.29 g/mol . It is a colorless to almost colorless liquid that is slightly soluble in water but soluble in organic solvents . This compound is widely used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials .
Mechanism of Action
Target of Action
It is known to be used as a precursor in the synthesis of silica-coated quantum dots .
Mode of Action
3-(Dimethoxymethylsilyl)propylamine interacts with its targets by forming a complete shell structure around them. This is achieved through a room-temperature process without the need for an inert gas . The compound contains an amino group (–NH2) that could promote the absorption of light .
Biochemical Pathways
It plays a crucial role in the synthesis of silica-coated quantum dots, which have applications in optoelectronics .
Result of Action
The use of this compound in the synthesis of silica-coated quantum dots results in products with good crystallinity and a cubic phase structure . These quantum dots emit an adjustable green wavelength (521 nm to 533 nm) with high photoluminescence quantum yield .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C . It is also recommended to avoid dust formation and inhalation of mist, gas, or vapors .
Biochemical Analysis
Biochemical Properties
3-(Dimethoxymethylsilyl)propylamine plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its amine group, which can form hydrogen bonds and ionic interactions. For example, it can act as a coupling agent in the modification of surfaces with biomolecules, enhancing the stability and functionality of the attached molecules . Additionally, its methoxy groups can undergo hydrolysis to form silanol groups, which can further react with other biomolecules, facilitating cross-linking and stabilization of complex structures .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with cell surface receptors and enzymes involved in signal transduction. This interaction can lead to changes in gene expression and cellular metabolism. For instance, the compound has been used to modify the surface of nanoparticles, which can then be used to target specific cell types and deliver therapeutic agents . This targeted delivery can result in altered cellular functions, such as increased uptake of the therapeutic agents and enhanced therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules through its amine group, forming stable complexes that can alter the activity of enzymes and other proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, such as metabolism, cell growth, and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under inert conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol groups . This hydrolysis can affect the compound’s interactions with biomolecules and its overall effectiveness in biochemical applications. Long-term studies have shown that the compound can maintain its activity for extended periods, but its effectiveness may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular functions and promote the stability of biomolecules. At high doses, it can exhibit toxic effects, such as cell membrane disruption and enzyme inhibition . These adverse effects are dose-dependent and can be mitigated by optimizing the dosage and administration methods.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the hydrolysis of its methoxy groups, leading to the formation of silanol groups . These silanol groups can further react with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, the compound can affect the activity of enzymes involved in various metabolic pathways, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to cell surface receptors and be internalized through endocytosis, allowing it to reach specific cellular compartments . Its distribution within tissues is influenced by its ability to interact with extracellular matrix components and other biomolecules, which can affect its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through its interactions with proteins that contain targeting signals . These interactions can influence the compound’s activity and function within cells, allowing it to exert its effects in specific subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Dimethoxymethylsilyl)propylamine can be synthesized through a silylation reaction. One common method involves reacting 3-aminopropylmethyldimethylamine with trimethylsilyl chloride, followed by a base-catalyzed hydrolysis reaction to form the final product . The reaction typically occurs under inert gas conditions, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale silylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethoxymethylsilyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Various silane derivatives.
Substitution: Substituted silane compounds.
Scientific Research Applications
3-(Dimethoxymethylsilyl)propylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Aminopropyltriethoxysilane
- 3-Aminopropyltrimethoxysilane
- 3-(Triethoxysilyl)propylamine
Comparison: 3-(Dimethoxymethylsilyl)propylamine is unique due to its specific combination of methoxy and amino groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers better solubility in organic solvents and more efficient coupling capabilities .
Properties
IUPAC Name |
3-[dimethoxy(methyl)silyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NO2Si/c1-8-10(3,9-2)6-4-5-7/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAASQNKCWTPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904533 | |
Record name | 3-(Dimethoxymethylsilyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-44-3 | |
Record name | γ-Aminopropylmethyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethoxymethylsilyl)propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dimethoxymethylsilyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethoxymethylsilyl)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Dimethoxymethylsilyl)propylamine interact with graphene oxide, and what are the observed effects?
A1: this compound can modify the surface of graphene oxide (GO). [] The amine group likely interacts with the oxygen-containing functional groups on the GO surface, while the dimethoxymethylsilyl group can undergo hydrolysis and condensation reactions, potentially leading to covalent bonding with GO. This modification introduces new functional groups to the GO sheets and can significantly improve its dispersibility in certain solvents like dimethylsulfoxide. []
Q2: Can you elaborate on the role of this compound in synthesizing silica-coated materials?
A2: Research indicates that this compound plays a crucial role in synthesizing stable CsPbBr3/SiO2 solids. [] While the specific mechanism requires further investigation, it's likely that the molecule acts as a coupling agent. Its amine group can interact with the surface of CsPbBr3, while the dimethoxymethylsilyl group facilitates the formation of a silica (SiO2) shell around the CsPbBr3 particles. This encapsulation process enhances the stability of the CsPbBr3 material, which is known to be sensitive to moisture and oxygen.
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